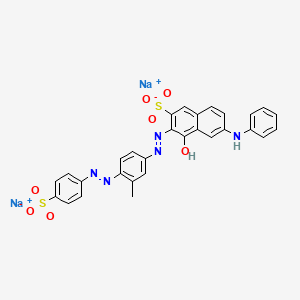
2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt is a complex organic compound. It is a member of the azo dye family, characterized by the presence of azo groups (-N=N-) which are responsible for their vivid colors. This compound is widely used in various industries, including textiles, printing, and cosmetics, due to its excellent dyeing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form the azo compound.
Further Coupling: The resulting azo compound undergoes a second coupling reaction with 3-methyl-4-aminobenzenesulfonic acid to form the final product.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to obtain the disodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amino groups, leading to the formation of quinones and other oxidized products.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing the sulfonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histology and cytology for staining tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can form stable complexes with various substrates. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The phenolic and amino groups can participate in hydrogen bonding and other interactions with biological molecules, contributing to its staining and dyeing properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((3-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt
Uniqueness
The unique combination of functional groups in 2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt gives it distinct properties, such as high solubility in water, strong dyeing ability, and stability under various conditions. These characteristics make it particularly valuable in applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
67990-24-3 |
|---|---|
Molecular Formula |
C29H21N5Na2O7S2 |
Molecular Weight |
661.6 g/mol |
IUPAC Name |
disodium;6-anilino-4-hydroxy-3-[[3-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C29H23N5O7S2.2Na/c1-18-15-23(11-14-26(18)33-31-21-9-12-24(13-10-21)42(36,37)38)32-34-28-27(43(39,40)41)16-19-7-8-22(17-25(19)29(28)35)30-20-5-3-2-4-6-20;;/h2-17,30,35H,1H3,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
LXBHJKLUEUFFOS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC=CC=C4)S(=O)(=O)[O-])N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















